[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride
CAS No.: 1217842-07-3
Cat. No.: VC2981527
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride - 1217842-07-3](/images/structure/VC2981527.png)
CAS No. | 1217842-07-3 |
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Molecular Formula | C12H18ClNO |
Molecular Weight | 227.73 g/mol |
IUPAC Name | [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride |
Standard InChI | InChI=1S/C12H17NO.ClH/c1-12(9-13-7-11(12)8-14)10-5-3-2-4-6-10;/h2-6,11,13-14H,7-9H2,1H3;1H/t11-,12-;/m0./s1 |
Standard InChI Key | WPSZEJKUHXRYDW-FXMYHANSSA-N |
Isomeric SMILES | C[C@]1(CNC[C@H]1CO)C2=CC=CC=C2.Cl |
SMILES | CC1(CNCC1CO)C2=CC=CC=C2.Cl |
Canonical SMILES | CC1(CNCC1CO)C2=CC=CC=C2.Cl |
Chemical Properties and Structure
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride is characterized by a distinct stereochemical configuration at the 3 and 4 positions of the pyrrolidine ring, which significantly influences its chemical reactivity and biological activity. The compound is a hydrochloride salt of the parent molecule, which enhances its stability and solubility in various solvents.
Physical and Chemical Properties
The key physical and chemical properties of [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride are summarized in Table 1.
Property | Value |
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CAS Number | 1217842-07-3 |
Molecular Formula | C12H18ClNO |
Molecular Weight | 227.73 g/mol |
Physical Appearance | White to off-white solid |
Solubility | Soluble in polar organic solvents and water |
Melting Point | Not specifically reported in literature |
Optical Rotation | Specific to (3S,4R) stereochemistry |
PubChem CID | 46737001 |
The compound features a phenyl group and a methyl group attached to the 4-position of the pyrrolidine ring, with a hydroxymethyl group at the 3-position. This specific arrangement contributes to its three-dimensional structure and influences its interactions with biological targets.
Stereochemistry
The compound name indicates specific stereochemistry with (3S,4R) configuration, denoting the spatial arrangement of substituents at the 3 and 4 positions of the pyrrolidine ring. This stereochemical definition is critical for its biological activity and chemical properties, as different stereoisomers often exhibit varying activities in biological systems.
Structural Characterization
Spectroscopic Analysis
Structural characterization of [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride typically involves:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR analyses are essential for confirming the structure and stereochemistry of the compound.
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Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern.
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Infrared Spectroscopy: Identifies functional groups present in the molecule.
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X-ray Crystallography: Provides definitive evidence of the three-dimensional structure and stereochemistry when single crystals are available.
Research Applications
Use in Medicinal Chemistry
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride serves as a valuable building block in medicinal chemistry research. Its applications include:
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Structure-activity relationship (SAR) studies
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Lead compound development
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Pharmacophore exploration
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Development of biologically active molecules
Applications in Proteomics
The compound has been noted for its applications in proteomics research, likely due to its potential interactions with protein targets. Possible applications in this field include:
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Protein-ligand interaction studies
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Affinity chromatography
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Target identification
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Development of chemical probes
Organic Synthesis
As a chiral building block, [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride may be utilized in organic synthesis to:
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Introduce defined stereochemistry into complex molecules
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Serve as an intermediate in multi-step syntheses
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Function as a scaffold for further modifications
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Develop novel synthetic methodologies
Identification Method | Information Provided |
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CAS Number | 1217842-07-3 |
PubChem CID | 46737001 |
Molecular Formula | C12H18ClNO |
IUPAC Name | [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride |
Spectroscopic Data | NMR, MS, IR profiles |
Chromatographic Data | HPLC, TLC retention times |
Comparison with Related Compounds
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride shares structural similarities with other pyrrolidine derivatives that have been studied more extensively. Table 2 compares this compound with some related structures.
These structural variations can significantly affect the biological activities and chemical properties of these compounds, highlighting the importance of specific structural features in determining function.
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